
1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
A comprehensive study on the synthesis and evaluation of benzamide derivatives, including those similar to 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide, demonstrates their significance in developing potent serotonin 4 (5-HT4) receptor agonists. These compounds have shown promising pharmacological profiles for gastrointestinal motility, highlighting their potential therapeutic applications in addressing gastrointestinal disorders. Notably, modifications to the molecular structure, such as replacing the 1-methylindol-3-yl carbonylamino moiety with benzoyl or phenylsulfonyl groups, have resulted in improved oral bioavailability and intestinal absorption rates, underscoring the importance of chemical modifications in enhancing drug efficacy (Sonda et al., 2003).
Fluorescence-Tagged Ligands for Histamine Receptors
Research into the development of highly potent fluorescence-tagged ligands for histamine H3 receptors, based on (3-phenoxypropyl)piperidine derivatives, opens new avenues for understanding receptor-ligand interactions. These compounds, including variations of the core structure of interest, exhibit significant histamine hH3 receptor affinities, positioning them as valuable tools for the identification and exploration of histamine receptor binding sites. The in vivo screening demonstrates their potential as antagonists, further indicating the role of such compounds in advancing the understanding of histamine receptor functions (Amon et al., 2007).
Antibacterial Activity of Sulfonyl Hydrazones
A study on the synthesis of sulfonyl hydrazones incorporating piperidine rings, akin to the structure of interest, showcases their significance in medicinal chemistry. These compounds exhibit notable antibacterial activity, contributing to the development of new antibacterial agents. The findings underscore the therapeutic potential of sulfonyl hydrazones and related compounds in combating bacterial infections, highlighting the importance of such chemical entities in the field of antimicrobial research (Karaman et al., 2016).
Novel Piperidine Derivatives as Acetylcholinesterase Inhibitors
The synthesis and evaluation of novel piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have highlighted their potential as potent inhibitors of acetylcholinesterase (AChE). These compounds, by modifying the benzamide moiety and introducing bulky groups, exhibit increased anti-AChE activity, suggesting their utility in the development of treatments for neurodegenerative diseases such as Alzheimer's. The research emphasizes the role of structural modifications in enhancing the activity of piperidine derivatives against AChE, contributing to the search for effective antidementia agents (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-30(27,28)24-13-9-18(10-14-24)21(26)22-15-17-7-11-23(12-8-17)20(25)16-29-19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZXUJCKPMBOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)
![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)
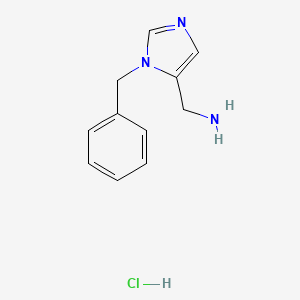
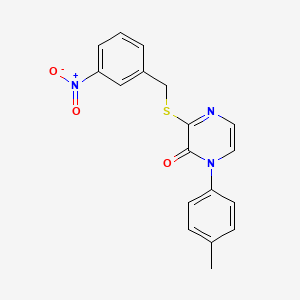
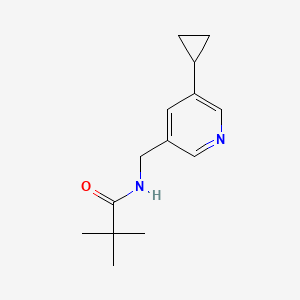

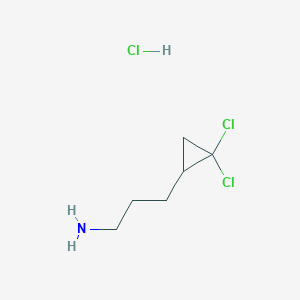
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)
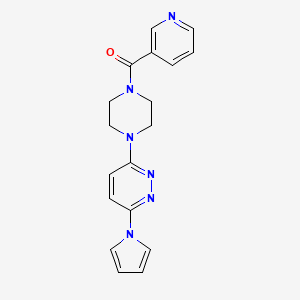
![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)
![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)
